molecular formula C17H11N3O4S B11315092 4-({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid

4-({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid

Cat. No.: B11315092
M. Wt: 353.4 g/mol
InChI Key: XIYVSMYOKMXTNW-UHFFFAOYSA-N
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Description

4-({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid is a complex organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, a pyrimidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Scientific Research Applications

4-({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}methyl)benzoic acid is unique due to its combination of a cyano group, a furan ring, a pyrimidine ring, and a benzoic acid moiety. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for various scientific research applications .

Properties

Molecular Formula

C17H11N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

4-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid

InChI

InChI=1S/C17H11N3O4S/c18-8-12-14(13-2-1-7-24-13)19-17(20-15(12)21)25-9-10-3-5-11(6-4-10)16(22)23/h1-7H,9H2,(H,22,23)(H,19,20,21)

InChI Key

XIYVSMYOKMXTNW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C(=O)NC(=N2)SCC3=CC=C(C=C3)C(=O)O)C#N

Origin of Product

United States

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